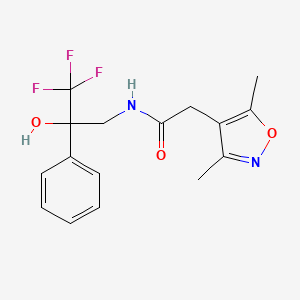

3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用

Cyclin-dependent Kinase Inhibitors

Research has explored the synthesis and application of beta-piperidinoethylsulfides, which undergo Cope-type elimination to afford beta-aminoethylsulfones. These compounds have shown potential as inhibitors of cyclin-dependent kinase CDK2, which is crucial in cell cycle regulation and cancer therapy. A specific derivative linked to the 4-position of a phenyl group attached at N-2 of O6-cyclohexylmethylguanine emerged as a potent inhibitor, demonstrating the potential of related compounds in medicinal chemistry (Griffin et al., 2006).

Hedgehog Pathway Inhibitor Metabolism

The metabolism and disposition of GDC-0449, a molecule with a similar pyridine structure, were extensively studied in rats and dogs. GDC-0449 is a Hedgehog signaling pathway inhibitor, and its study provides insights into the metabolic fate of such compounds. The research revealed extensive metabolism involving oxidation and conjugation processes, highlighting the complex metabolic pathways these compounds can undergo (Yue et al., 2011).

Novel Heterocyclic Compounds Synthesis

Studies have focused on synthesizing new pyrazolopyridines and related compounds, demonstrating the versatility of pyridine derivatives in creating diverse bioactive molecules. These synthetic pathways offer a foundation for developing novel therapeutic agents, showcasing the utility of such compounds in drug discovery and development (Ghattas et al., 2003; El‐Emary et al., 2002).

Spin-Crossover and Phase Changes in Iron(II) Complexes

Research into iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands has uncovered a delicate interplay between spin-crossover phenomena and crystallographic phase changes. These findings contribute to our understanding of molecular electronics and spintronics, highlighting the role of pyridine derivatives in developing advanced materials (Cook et al., 2015).

Catalytic Syntheses and Biological Activities

The compound and its related derivatives have been used as catalysts and intermediates in the synthesis of biologically active molecules. For instance, magnetically separable graphene oxide anchored sulfonic acid demonstrated high catalytic activity for synthesizing pyrazolopyridine derivatives, showcasing the compound's role in facilitating green chemistry and medicinal applications (Zhang et al., 2016).

特性

IUPAC Name |

4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-3-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c17-15-11-18-9-8-16(15)22-13-5-4-10-19(12-13)23(20,21)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIBRWYYIGYTFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B2761737.png)

![N-[(2-Chlorophenyl)-(2-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2761738.png)

![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride](/img/structure/B2761739.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)

![N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2761742.png)

![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2761746.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761748.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2761751.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2761753.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761754.png)